N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-27-17-10-7-15(8-11-17)9-12-19(24)22-18(16-5-3-2-4-6-16)13-23-20(25)14-28-21(23)26/h2-8,10-11,18H,9,12-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFZQMTWYIMDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features an oxazolidinone ring and a methoxyphenyl group, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 336.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₄ |
| Molecular Weight | 336.36 g/mol |
| CAS Number | 2034384-56-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting signaling cascades related to cell proliferation and apoptosis.
- Receptor Modulation : It can interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting neuroprotective effects.
- Antimicrobial Activity : Some studies suggest that oxazolidinone derivatives possess antibacterial properties, making this compound a candidate for further exploration in antimicrobial applications.
Pharmacological Studies
Research has demonstrated the compound's diverse pharmacological effects through various in vitro and in vivo studies:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.
- Anticancer Activity : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. Mechanistic studies indicated that it may activate caspase pathways leading to cell death.
Case Studies
Several case studies highlight the biological activity of similar compounds within the oxazolidinone class:
- Oxazolidinone Derivatives : A study on structurally related oxazolidinones showed significant antimicrobial activity against resistant strains of Staphylococcus aureus. The results suggested that modifications at the phenyl ring could enhance potency.
- Neuroprotective Effects : Research involving oxazolidinone derivatives reported neuroprotective effects in animal models of neurodegenerative diseases, indicating their potential for treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
- 3-{(5E)-5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide (): Key Differences: Replaces the oxazolidinone with a thiazolidinone ring and introduces a sulfamoyl-thiazole group. Implications: The thiazolidinone and sulfamoyl groups may enhance enzyme inhibition (e.g., carbonic anhydrase) but reduce metabolic stability compared to oxazolidinone .
- N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk, ): Key Differences: Chromen-4-one replaces the oxazolidinone, linked via an ether bond. Implications: The chromenone core increases planarity and may improve antioxidant or anti-inflammatory activity due to conjugated π-systems, but reduces conformational flexibility .
Propanamides with Azole Substituents
- N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 12, ): Key Differences: Uses a 1,2,4-triazole instead of oxazolidinone.
- 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide (): Key Differences: Benzooxazolone replaces oxazolidinone.
Functional Group Variations
- N-[2-(4-Chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide (): Key Differences: Lacks the oxazolidinone; substitutes a chlorophenyl group. Implications: Simpler structure may reduce target specificity but improve synthetic accessibility .
- N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10, ): Key Differences: Hydroxamic acid replaces the amide and oxazolidinone. Implications: Hydroxamate’s metal-chelating ability (e.g., zinc in HDACs) enables enzyme inhibition, a mechanism absent in the target compound .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
